N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound It belongs to the class of quinoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Substitution reactions:
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Hydrolysis: Acidic or basic hydrolysis to break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine gas, fluorine gas.
Cyanating agents: Sodium cyanide, potassium cyanide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to specific receptors: Modulating their activity.
Inhibit enzymes: Affecting metabolic pathways.
Interact with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine.
Piperidine derivatives: Such as piperine and haloperidol.
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O3/c1-32-21-10-17-20(11-22(21)33-2)28-13-15(12-27)23(17)30-7-5-14(6-8-30)24(31)29-16-3-4-19(26)18(25)9-16/h3-4,9-11,13-14H,5-8H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTXLBSJJNBEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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